molecular formula C10H8O2S2 B3256906 (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone CAS No. 27939-30-6

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone

Cat. No. B3256906
CAS RN: 27939-30-6
M. Wt: 224.3 g/mol
InChI Key: OGWZIOZTPNLTCR-VIFPVBQESA-N
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Description

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is not fully understood. However, it is believed that this compound may act as a chelating agent, binding to metal ions and influencing their reactivity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone in lab experiments is its unique properties, which make it a promising candidate for use in various fields of research. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, in order to better understand its potential applications in various fields of research.
2. Development of new synthetic methods for producing this compound, in order to reduce the cost of this compound and make it more accessible for use in research.
3. Exploration of the potential use of this compound in the development of new materials, such as conductive polymers.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising chemical compound that has been studied for its potential use in various fields of scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the development of new materials and the treatment of various diseases.

Scientific Research Applications

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone has been studied for its potential use in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. This compound has been shown to exhibit unique properties that make it a promising candidate for use in these areas of research.

properties

IUPAC Name

(2R)-2-hydroxy-1,2-dithiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWZIOZTPNLTCR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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